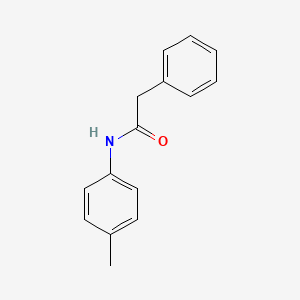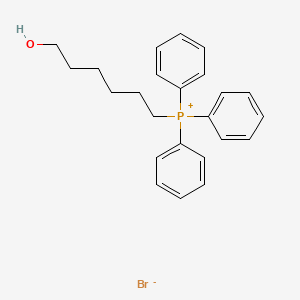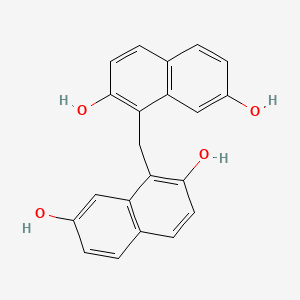
1-Amino-5-nitroanthraquinone
Übersicht
Beschreibung
1-Amino-5-nitroanthraquinone is a derivative of anthraquinone, which is a type of dye. Anthraquinone dyes are the second most important type of dyes after azo dyes . In particular, 1-aminoanthraquinone has been extensively utilized in the preparation of diverse anthraquinone dyes .
Synthesis Analysis
1-Aminoanthraquinone can be synthesized safely and efficiently through the ammonolysis of 1-nitroanthraquinone at high temperatures . Various conditions such as reaction temperature, residence time, molar ratio of ammonia to 1-nitroanthraquinone (M-ratio), and water content were investigated to explore the details of the ammonolysis reaction behavior . The operation conditions for the continuous-flow ammonolysis were optimized using Box–Behnken design in the response surface methodology, and 88% yield of 1-aminoanthraquinone could be achieved with an M-ratio of 4.5 at 213 °C and 4.3 min .Chemical Reactions Analysis
The ammonolysis of 1-nitroanthraquinone is a key step in the synthesis of 1-aminoanthraquinone . The yield of 1-aminoanthraquinone and the conversion of 1-nitroanthraquinone are 3488% and 98.4%, respectively .Wissenschaftliche Forschungsanwendungen
Solubility in Supercritical Carbon Dioxide
1-Amino-5-nitroanthraquinone, a derivative of anthraquinone, has been studied for its solubility in supercritical carbon dioxide. Research has shown that the presence of an amino group can significantly enhance the solubility of anthraquinone derivatives in supercritical carbon dioxide compared to those with a nitro group. This enhanced solubility is crucial for applications in dyeing processes and in the manufacturing of pigments, where supercritical carbon dioxide is used as an eco-friendly solvent. The findings were supported by experiments conducted at various temperatures and pressures, and the solubility data were effectively correlated with density-based models, such as the Mendez-Santiago–Teja and Peng–Robinson equation of state, providing a deeper understanding of the solubility behavior of these compounds (Tamura & Alwi, 2015); (Tamura, Alwi, Tanaka, & Shimizu, 2017).
Reduction Processes
The application of sulfur in the reduction process of preparing 1-aminoanthraquinone, which is a key intermediate for synthesizing dyes and dye intermediates, demonstrates an industrial approach to improving yield and reducing costs. The use of sulfur can decrease the basicity of the medium and reduce the amount of sodium sulfide needed, which not only improves the yield but also minimizes the generation of waste residues. This method exemplifies the ongoing efforts to make industrial dye production more sustainable and cost-effective (Liu, 2013).
Novel Synthesis Methods
A new method for preparing 1-amino-4-bromo-2-anthraquinonesulphonic acid (Bromamine acid), a significant intermediate in acid dye synthesis, showcases innovative approaches to anthraquinone derivative production. This method aims to achieve high yield and quality more economically by minimizing the formation of by-products, which are often challenging to separate and can lead to increased waste and costs. Such advancements in synthesis methods are crucial for the dye manufacturing industry, aiming for efficiency and environmental sustainability (Ghaieni, Sharifi, & Fattollahy, 2007).
Green Synthesis Approaches
The green and scalable synthesis of 1-amino anthraquinone using NaHS in water under mild conditions represents a significant step towards more environmentally friendly production methods for important industrial intermediates. This method is not only clean and operationally simple but also demonstrates the potential for application in industrial-scale production, highlighting the industry's shift towards greener chemical processes (Lu et al., 2019).
Eigenschaften
IUPAC Name |
1-amino-5-nitroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZPGLMKVOOUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284951 | |
| Record name | 1-Amino-5-nitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6937-75-3 | |
| Record name | 1-Amino-5-nitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-5-nitroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

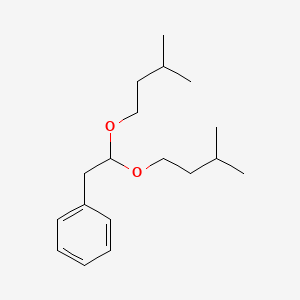
![1-Butanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,4-nonafluoro-](/img/structure/B3056058.png)


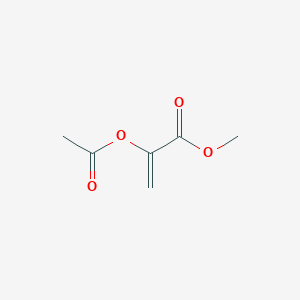


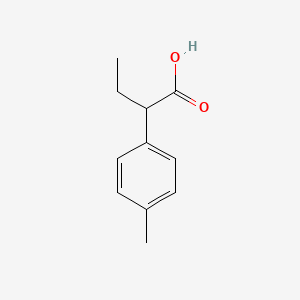
![N-[5-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]-4-pyridinecarboxamide](/img/structure/B3056071.png)

